

# GDC-9545 (Giredestrant): A Technical Overview of Initial Clinical Trial Results

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | GDC-9545 |
| Cat. No.:      | B1574615 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GDC-9545**, also known as giredestrant, is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.<sup>[1][2]</sup> As a SERD, giredestrant functions by binding to the estrogen receptor, inducing a conformational change that leads to its proteasome-mediated degradation.<sup>[1][3]</sup> This mechanism of action aims to completely abrogate ER signaling, a key driver of tumor growth in ER+ breast cancers.<sup>[1][4]</sup> Giredestrant has demonstrated activity against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that can confer resistance to other endocrine therapies.<sup>[1]</sup> This document provides a comprehensive technical summary of the initial clinical trial results for **GDC-9545**, focusing on quantitative data, experimental protocols, and relevant biological pathways.

## Mechanism of Action: Estrogen Receptor Degradation

Giredestrant is designed to bind to the ligand-binding domain of the estrogen receptor. This interaction induces a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of the estrogen receptor prevents its translocation to the nucleus, binding to estrogen response elements on DNA, and subsequent transcription of genes involved in cell proliferation and survival.



[Click to download full resolution via product page](#)

Mechanism of action of Giredestrant (**GDC-9545**).

## Clinical Trial Data

### Phase Ia/b GO39932 Study (NCT03332797)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary efficacy of giredestrant as a single agent and in combination with palbociclib in patients with ER+, HER2-negative locally advanced or metastatic breast cancer.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer who had received  $\leq 2$  prior therapies in the metastatic setting and had derived clinical benefit from prior endocrine therapy.[8]
- Dosing Regimen: Giredestrant was administered orally once daily in 28-day cycles at doses of 10, 30, 90/100, or 250 mg.[5]
- Primary Objectives: To assess the safety and tolerability of giredestrant and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of giredestrant.

| Metric                               | Result      |
|--------------------------------------|-------------|
| Number of Patients                   | 107         |
| Median Prior Lines of Therapy        | 1           |
| Mean Dose Intensity                  | 98%         |
| Maximum Tolerated Dose               | Not Reached |
| Dose-Limiting Toxicities             | None        |
| Adverse Events Leading to Withdrawal | None        |

| Adverse Event | Percentage of Patients |
|---------------|------------------------|
| Fatigue       | 21%                    |
| Arthralgia    | 17%                    |
| Nausea        | 16%                    |

A cohort of the GO39932 study evaluated giredestrant (100 mg daily) in combination with palbociclib (125 mg on a 21-day on/7-day off schedule).[6]

| Metric                                          | Result                  |
|-------------------------------------------------|-------------------------|
| Number of Patients                              | 46                      |
| Grade $\geq 3$ Adverse Events                   | 57%                     |
| Grade $\geq 3$ Neutropenia                      | 50%                     |
| Treatment Discontinuation due to AEs            | None                    |
| Clinical Benefit Rate (Cohort A - single agent) | 55% (18 of 33 patients) |

## Phase II coopERA Study (NCT04436744)

This randomized, open-label study compared the biological activity of neoadjuvant giredestrant versus anastrozole in postmenopausal women with ER+, HER2-negative early breast cancer. [9][10]

- Patient Population: Postmenopausal women with Stage I-III operable, ER+, HER2-negative, untreated breast cancer.[11]
- Treatment Arms:
  - Arm 1: Giredestrant
  - Arm 2: Anastrozole
- Primary Endpoint: Change in Ki67 score from baseline to week 2.[9]
- Key Secondary Endpoint: Complete Cell Cycle Arrest (CCCA), defined as a Ki67 score of  $\leq 2.7\%$ .

[Click to download full resolution via product page](#)

coopERA Phase II Trial Workflow.

| Metric                              | Giredestrant  | Anastrozole | P-value |
|-------------------------------------|---------------|-------------|---------|
| Median Ki67 Reduction from Baseline | -80%          | -67%        | 0.0222  |
| Complete Cell Cycle Arrest (CCCA)   | 25.0% (11/44) | 5.1% (2/39) | N/A     |

## Phase III lidERA Breast Cancer Study (NCT04961996)

This study evaluated giredestrant versus standard-of-care (SOC) endocrine therapy as adjuvant treatment for medium- and high-risk ER+, HER2-negative early breast cancer.[12][13]

- Patient Population: Patients with stage I to III, ER+, HER2-negative early breast cancer who had undergone surgery.[12]
- Treatment Arms:
  - Arm 1: Giredestrant (n=2084)
  - Arm 2: SOC Endocrine Therapy (n=2086)
- Primary Endpoint: Invasive Disease-Free Survival (IDFS).

| Metric                        | Giredestrant            | SOC<br>Endocrine<br>Therapy | Hazard Ratio<br>(95% CI) | P-value |
|-------------------------------|-------------------------|-----------------------------|--------------------------|---------|
| IDFS Events                   | N/A                     | N/A                         | 0.70 (0.57-0.87)         | 0.0014  |
| 12-month IDFS<br>Rate         | 97.7%                   | 96.9%                       | N/A                      | N/A     |
| 24-month IDFS<br>Rate         | 94.6%                   | 92.3%                       | N/A                      | N/A     |
| 36-month IDFS<br>Rate         | 92.4%                   | 89.6%                       | N/A                      | N/A     |
| Overall Survival<br>(Interim) | Numerically<br>improved | N/A                         | 0.79 (0.56-1.12)         | 0.1863  |

## Conclusion

The initial clinical trial results for giredestrant (**GDC-9545**) are promising. In early-phase studies, the drug was well-tolerated with a manageable safety profile, both as a single agent and in combination with palbociclib.[5][6] The Phase II coopERA trial demonstrated superior biological activity of giredestrant compared to anastrozole in reducing the proliferation marker Ki67.[9] Furthermore, the Phase III lidERA study showed a statistically significant and clinically meaningful improvement in invasive disease-free survival with giredestrant compared to standard endocrine therapy in the adjuvant setting for early breast cancer.[12][13] These findings support the continued development of giredestrant as a potential new endocrine therapy for patients with ER+, HER2-negative breast cancer. Ongoing and future studies will further delineate its role in various clinical settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Giredestrant - Wikipedia [en.wikipedia.org]
- 2. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Giredestrant - NCI [dctd.cancer.gov]
- 4. Deciphering the Mechanistic and Pharmacokinetic Attributes of GDC-9545: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. curetoday.com [curetoday.com]
- To cite this document: BenchChem. [GDC-9545 (Giredestrant): A Technical Overview of Initial Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574615#initial-clinical-trial-results-for-gdc-9545>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)